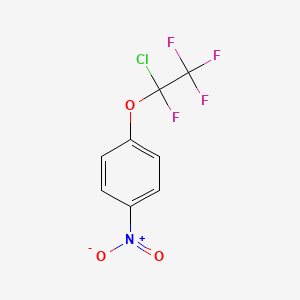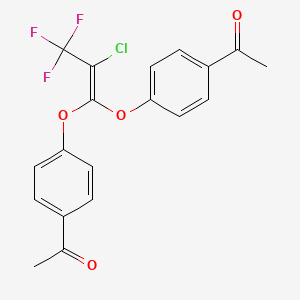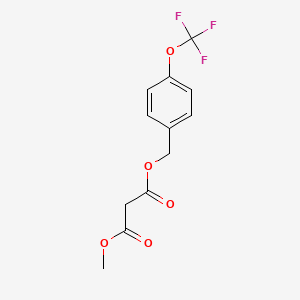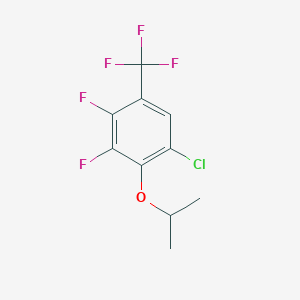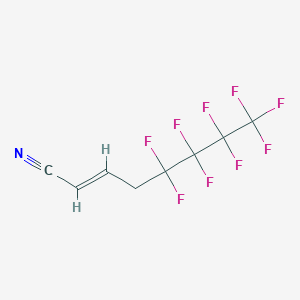
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone, also known as 4F-TDS, is an organosulfur compound belonging to the class of diphenylsulfones. It is a colorless, crystalline solid with a molecular weight of 370.37 g/mol and a melting point of 162-164°C. 4F-TDS has a unique structure consisting of a trifluoromethylthio group and a fluoro group attached to the phenyl ring. This compound has a wide range of applications in the fields of medicine, agriculture, and biochemistry.
Scientific Research Applications
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone has been used in a variety of scientific research applications, such as in the synthesis of novel materials and in the study of biochemical and physiological processes. For example, this compound has been used to synthesize polymers, polyesters, and polyamides. It has also been used in the study of enzyme-substrate interactions, and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone is not yet fully understood. However, it is believed that the trifluoromethylthio group is responsible for the compound’s biological activity. This group is thought to interact with proteins and enzymes, leading to changes in their structure and function. Additionally, the fluoro group may act as an electron acceptor, allowing this compound to interact with other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antimicrobial activity, inhibiting the growth of bacteria, fungi, and viruses. Additionally, this compound has been shown to have an anti-inflammatory effect, and to reduce the production of reactive oxygen species. It has also been shown to inhibit the growth of cancer cells in animal models.
Advantages and Limitations for Lab Experiments
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life and low toxicity. Additionally, it is easy to synthesize and can be used in a variety of applications. However, this compound also has some limitations. It is not water soluble, and so must be used in an organic solvent. Additionally, it is not widely available commercially.
Future Directions
There are a variety of potential future directions for the use of 4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone. For example, further research could be conducted to explore the compound’s potential as an antimicrobial agent, or to study its effects on other biological processes. Additionally, further research could be conducted to improve the synthesis of this compound, or to develop new applications for the compound. Finally, further research could be conducted to explore the potential therapeutic uses of this compound.
Synthesis Methods
4-Fluoro-4'-(trifluoromethylthio)diphenylsulfone can be synthesized through a two-step process, starting with the reaction of 4-fluoro-4'-nitrodiphenylsulfone with trifluoromethylthiol in the presence of a base. This reaction forms the trifluoromethylthio group and a nitro group. The nitro group is then reduced to an amine group using a reducing agent such as hydrazine or sodium borohydride. The resulting product is this compound.
properties
IUPAC Name |
1-fluoro-4-[4-(trifluoromethylsulfanyl)phenyl]sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2S2/c14-9-1-5-11(6-2-9)21(18,19)12-7-3-10(4-8-12)20-13(15,16)17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZGIQSGRHYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










